molecular formula C20H16ClNO B3034915 2-(2-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one CAS No. 251097-84-4

2-(2-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one

Cat. No.: B3034915
CAS No.: 251097-84-4
M. Wt: 321.8 g/mol
InChI Key: ROXAGZZIKWBLIZ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a useful research compound. Its molecular formula is C20H16ClNO and its molecular weight is 321.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Molecular Interactions

  • Analysis of C-H...O and C-H...pi Interactions

    The crystal and molecular structures of related 4-ketotetrahydroindoles, including variants of the chemical , have been studied using single-crystal X-ray diffraction. These studies are crucial for understanding intermolecular interactions like C-H...O and C-H...pi, which play a significant role in stabilizing different molecular motifs (Choudhury, Nagarajan, & Guru Row, 2004).

  • X-ray Diffraction Study of Derivatives

    Similar compounds have been studied using single-crystal X-ray diffraction, highlighting the importance of these techniques in understanding the structural variations and interactions of tetrahydroindoles, which are closely related to the chemical of interest (Albov, Rybakov, Babaev, & Aslanov, 2005).

Potential Anti-inflammatory Applications

  • Anti-inflammatory Agents: Compounds structurally similar to 2-(2-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one, particularly those with indole and thiazolyl/oxazolyl moieties, have been synthesized and evaluated for their anti-inflammatory activity. These studies indicate potential applications in developing new anti-inflammatory drugs (Singh, Bhati, & Kumar, 2008).

Docking Studies and Molecular Interactions

  • Docking Studies and Cyclooxygenase-2 Inhibitors: Research involving docking studies and structural analysis of tetrazole derivatives, closely related to the chemical , aids in understanding the orientation and interaction of molecules within enzyme active sites. Such studies are crucial for the development of enzyme inhibitors like COX-2 inhibitors (Al-Hourani et al., 2015).

Synthesis and Antifungal Activity

  • Synthesis and Evaluation for Antifungal Activity: Novel triazolylindole derivatives, structurally akin to the chemical , have been synthesized and evaluated for their antifungal activity. This highlights the potential application of such compounds in antifungal drug development (Singh & Vedi, 2014).

Properties

IUPAC Name

2-(2-chlorophenyl)-1-phenyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO/c21-17-10-5-4-9-15(17)19-13-16-18(11-6-12-20(16)23)22(19)14-7-2-1-3-8-14/h1-5,7-10,13H,6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXAGZZIKWBLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4Cl)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one
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2-(2-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one
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2-(2-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one
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2-(2-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one
Reactant of Route 5
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2-(2-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one
Reactant of Route 6
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2-(2-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one

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